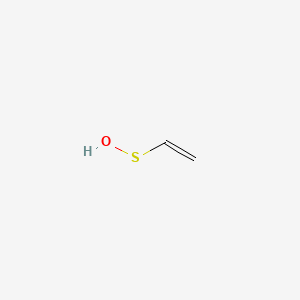
Ethenesulfenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenesulfenic acid is an organic compound characterized by the presence of a sulfenic acid group attached to an ethene (ethylene) backbone. This compound is of significant interest in organic chemistry due to its unique reactivity and potential applications in various fields. The general formula for this compound is CH₂=CH-SOH.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethenesulfenic acid can be synthesized through several methods, including:
Oxidation of Thiols: One common method involves the oxidation of vinyl thiols using mild oxidizing agents such as hydrogen peroxide or organic peroxides.
Addition Reactions: Another approach is the addition of sulfenyl chlorides to alkenes, followed by hydrolysis to yield the sulfenic acid.
Industrial Production Methods: While this compound is not typically produced on an industrial scale due to its instability, the methods mentioned above can be adapted for small-scale laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethenesulfenic acid undergoes various types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form ethenesulfinic acid and ethenesulfonic acid.
Reduction: It can be reduced back to the corresponding thiol.
Substitution: The sulfenic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, organic peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products Formed:
Ethenesulfinic Acid: Formed through oxidation.
Ethenesulfonic Acid: Formed through further oxidation.
Vinyl Thiol: Formed through reduction.
Scientific Research Applications
Ethenesulfenic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing into the potential therapeutic applications of this compound derivatives.
Industry: Although not widely used industrially, this compound can serve as a precursor for the synthesis of various sulfur-containing materials.
Mechanism of Action
The mechanism of action of ethenesulfenic acid involves its reactivity with nucleophiles and electrophiles. The sulfenic acid group (SOH) is highly reactive and can form various adducts with other molecules. This reactivity is due to the presence of the sulfur atom, which can undergo oxidation and reduction reactions, making this compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Methanesulfenic Acid (CH₃SOH): Similar in structure but with a methyl group instead of an ethene group.
Propanesulfenic Acid (C₃H₇SOH): Similar but with a propyl group.
Ethenesulfinic Acid (CH₂=CH-SO₂H): An oxidized form of ethenesulfenic acid.
Ethenesulfonic Acid (CH₂=CH-SO₃H): A further oxidized form.
Uniqueness: this compound is unique due to its ethene backbone, which imparts different reactivity compared to its alkyl counterparts. The presence of the double bond in the ethene group allows for additional reactions, such as polymerization and addition reactions, which are not possible with simple alkyl sulfenic acids.
Properties
CAS No. |
2492-74-2 |
|---|---|
Molecular Formula |
C2H4OS |
Molecular Weight |
76.12 g/mol |
IUPAC Name |
hydroxysulfanylethene |
InChI |
InChI=1S/C2H4OS/c1-2-4-3/h2-3H,1H2 |
InChI Key |
SLAWTOLLPNIOGD-UHFFFAOYSA-N |
Canonical SMILES |
C=CSO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


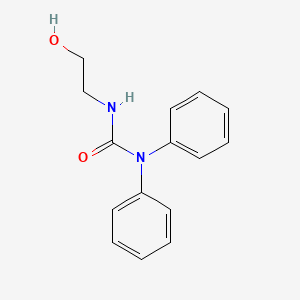
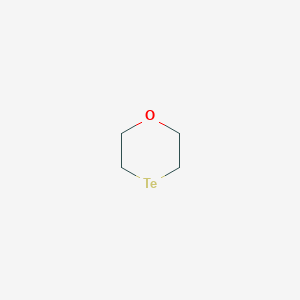
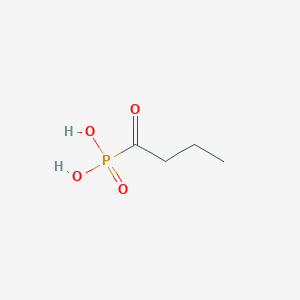
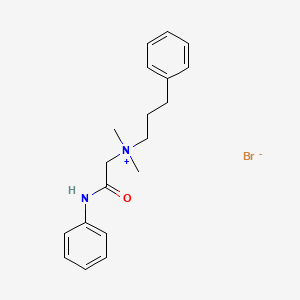

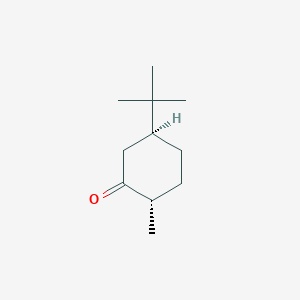
![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate](/img/structure/B14737289.png)
![1-[4-Chloro-3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione](/img/structure/B14737292.png)
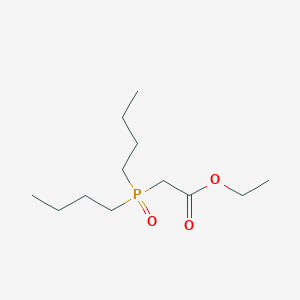
![2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid](/img/structure/B14737296.png)



![Didecyl 2-[(4-methylphenyl)methyl]butanedioate](/img/structure/B14737305.png)
